

# (1R,2R)-2-methoxycyclopentan-1-ol CAS number and chemical identifiers

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## Compound of Interest

Compound Name: (1R,2R)-2-methoxycyclopentan-1-ol

Cat. No.: B3056796

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## An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthetic considerations for **(1R,2R)-2-methoxycyclopentan-1-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Physical Properties

**(1R,2R)-2-methoxycyclopentan-1-ol** is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a methoxy group on adjacent carbons. The "(1R,2R)" designation specifies the absolute stereochemistry at these two centers, indicating a trans relationship between the two substituents. While a specific CAS number for the (1R,2R)-enantiomer is not readily available in public databases, its enantiomer, (1S,2S)-2-methoxycyclopentan-1-ol, is registered under CAS number 1260427-40-4[1]. The general entry for 2-methoxycyclopentan-1-ol in PubChem lists several CAS numbers, including 7429-45-0 and 13051-91-7, and includes "(1R,2R)-2-methoxycyclopentanol" as a depositor-supplied synonym, suggesting that one of these may correspond to the racemic mixture or one of the stereoisomers[2].

The physical and chemical properties of 2-methoxycyclopentan-1-ol have been computed and are summarized in the table below. It is important to note that these properties are generally calculated for the molecule without specifying a particular stereoisomer and are therefore representative of the compound class.

| Property                       | Value   | Source     |
|--------------------------------|---|------------|
| Molecular Formula              | C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> | PubChem[2] |
| Molecular Weight               | 116.16 g/mol                                  | PubChem[2] |
| XLogP3-AA (LogP)               | 0.4   | PubChem[2] |
| Hydrogen Bond Donor Count      | 1   | PubChem[2] |
| Hydrogen Bond Acceptor Count   | 2   | PubChem[2] |
| Rotatable Bond Count           | 1   | PubChem[2] |
| Exact Mass                     | 116.083729621 Da                              | PubChem[2] |
| Topological Polar Surface Area | 29.5 Å <sup>2</sup>                           | PubChem[2] |

## Synthesis and Experimental Protocols

Detailed experimental protocols for the specific enantioselective synthesis of **(1R,2R)-2-methoxycyclopentan-1-ol** are not extensively documented in publicly available literature. However, general synthetic strategies for related substituted cyclopentanols can be adapted. A plausible approach involves the stereoselective reduction of a corresponding ketone or the opening of an epoxide.

## Hypothetical Experimental Protocol: Enantioselective Reduction

A potential synthetic route could involve the asymmetric reduction of 2-methoxycyclopentanone. This method would require a chiral reducing agent to selectively produce the (1R,2R) enantiomer.

Materials:

- 2-methoxycyclopentanone
- Chiral reducing agent (e.g., a borane complex with a chiral ligand like (R)-2-methyl-CBS-oxazaborolidine)
- Anhydrous solvent (e.g., tetrahydrofuran - THF)
- Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the chiral reducing agent in anhydrous THF.
- Cool the solution to a low temperature (e.g., -78 °C) with a dry ice/acetone bath.
- Slowly add a solution of 2-methoxycyclopentanone in anhydrous THF to the cooled reducing agent solution.
- Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
- Allow the mixture to warm to room temperature.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **(1R,2R)-2-methoxycyclopentan-1-ol**.

Note: The specific conditions, including reaction times, temperatures, and purification methods, would require optimization for this particular substrate.

## Applications in Research and Drug Development

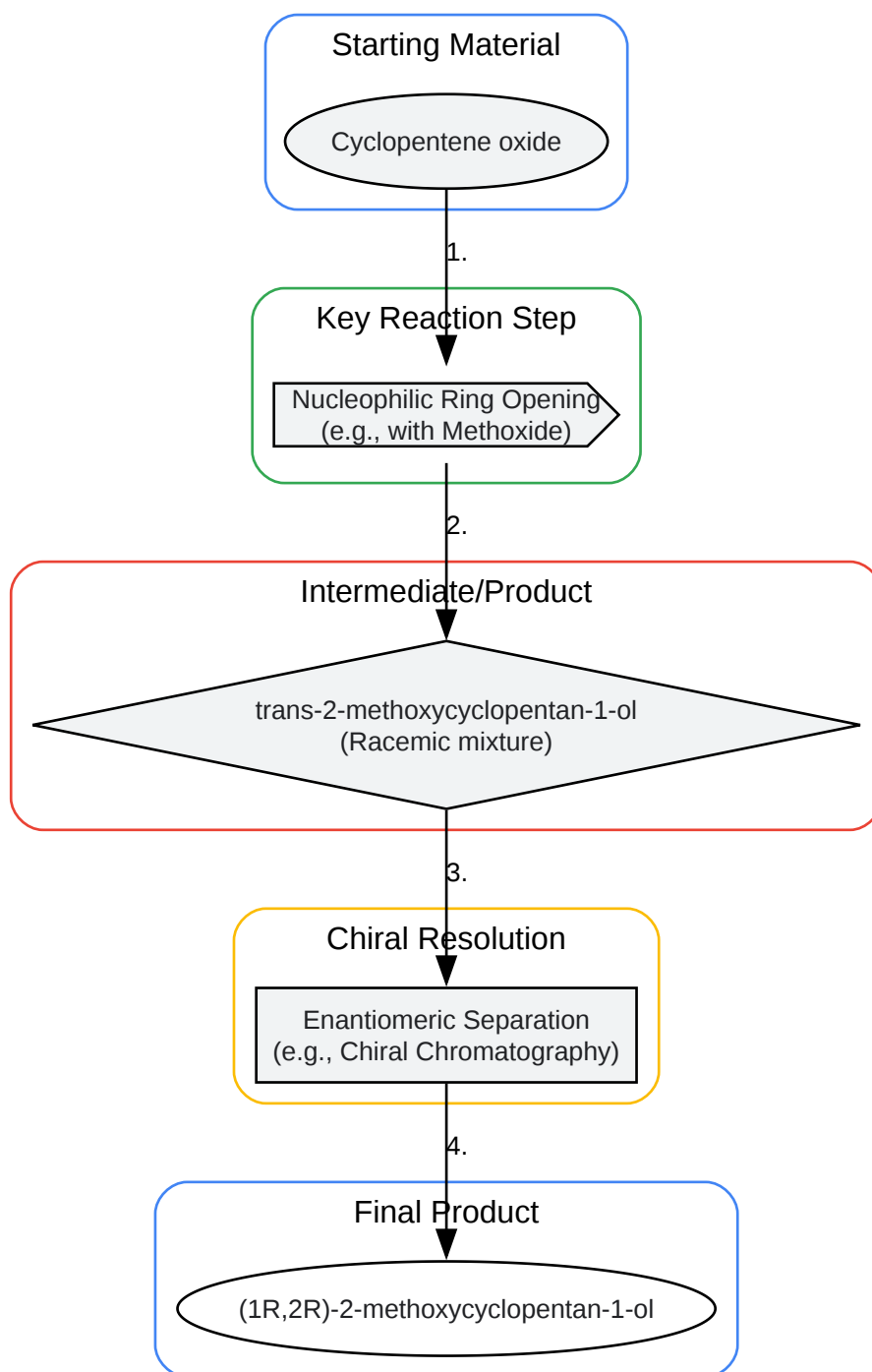
While specific biological activities for **(1R,2R)-2-methoxycyclopentan-1-ol** are not well-documented, substituted cyclopentane and cyclopentanol moieties are present in a variety of biologically active molecules[3][4]. These cyclic structures can serve as rigid scaffolds in drug design to orient functional groups in a specific three-dimensional arrangement for interaction with biological targets. The stereochemistry of these molecules is often crucial for their biological function.

Given its structure as a chiral 1,2-disubstituted cyclopentanol, **(1R,2R)-2-methoxycyclopentan-1-ol** could potentially serve as a chiral building block in the synthesis of more complex molecules with therapeutic potential.

## Visualizations

### Logical Workflow for a Potential Synthesis

As specific signaling pathway involvement is not documented, the following diagram illustrates a logical workflow for a plausible synthetic approach to a trans-1,2-disubstituted cyclopentanol, which is relevant to the target compound.



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Caption: A potential synthetic workflow for **(1R,2R)-2-methoxycyclopentan-1-ol**.

This guide provides a summary of the currently available information on **(1R,2R)-2-methoxycyclopentan-1-ol**. Further research is needed to fully characterize its properties,

develop specific synthetic protocols, and explore its potential biological activities.

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## References

- 1. (1S,2S)-2-methoxycyclopentan-1-ol 97% | CAS: 1260427-40-4 | AChemBlock [achemblock.com]
- 2. 2-Methoxycyclopentan-1-ol | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 139020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmsl.cz [mmsl.cz]
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